molecular formula C10H18F2N2O2 B2510499 4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid CAS No. 1866629-74-4

4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid

Cat. No. B2510499
CAS RN: 1866629-74-4
M. Wt: 236.263
InChI Key: HNLSPEOEWQXXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid, also known as DFEP, is a chemical compound that has been widely used in scientific research. It is a derivative of piperazine and butanoic acid and has various applications in the field of biochemistry and pharmacology.

Mechanism Of Action

4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. It binds to the glycine site of the NMDA receptor and inhibits its activity, leading to the inhibition of glutamate neurotransmission.
Biochemical and Physiological Effects:
4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of glutamate release, the modulation of synaptic plasticity, and the improvement of cognitive function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its water solubility, and its stability. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid has shown promising results in various scientific research studies, and there are several future directions for its application. These include its potential use in the treatment of neurological disorders, the development of new drugs targeting the NMDA receptor, and the study of the glutamate system in various physiological and pathological processes. Further studies are needed to determine its safety and efficacy in humans and to explore its potential therapeutic applications.

Synthesis Methods

4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid can be synthesized by reacting 1-bromo-2,2-difluoroethane with piperazine in the presence of a base, followed by the reaction with butanoic acid. The resulting product is purified by column chromatography to obtain pure 4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid.

Scientific Research Applications

4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid has been used in various scientific research studies, including its application in the development of new drugs for the treatment of neurological disorders such as schizophrenia and depression. It has also been used in the study of the glutamate system, which is involved in various physiological and pathological processes in the brain.

properties

IUPAC Name

4-[4-(2,2-difluoroethyl)piperazin-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c11-9(12)8-14-6-4-13(5-7-14)3-1-2-10(15)16/h9H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLSPEOEWQXXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid

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